N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The naphthalene moiety is then introduced via a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- 2,4-Disubstituted thiazoles
- Naphthyl bearing 1,3,4-thiadiazoleacetamides
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and naphthalene moiety provide a unique scaffold for interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22N2O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H22N2O2S/c1-28-21-11-9-18(10-12-21)24-26-20(16-29-24)13-14-25-23(27)15-19-7-4-6-17-5-2-3-8-22(17)19/h2-12,16H,13-15H2,1H3,(H,25,27) |
InChI Key |
YULASNHMYJRPSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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